
1-Bromoundecane
Overview
Description
1-Bromoundecane (C₁₁H₂₃Br, molecular weight 235.20 g/mol) is a straight-chain alkyl bromide with a bromine atom at the terminal carbon. It is a colorless to pale yellow liquid at room temperature (melting point: -9.33°C, density: 1.05 g/cm³) . The compound is synthesized via the Cristol–Sterling (Cristol ST) reaction using lauric acid and N-bromosuccinimide (NBS) under optimized conditions (molar ratio 1:1.2, 60°C, 3 h), yielding 60% with >98% purity . Its structure is confirmed by IR, ¹H NMR, and mass spectrometry .
This compound serves as a versatile alkylating agent in organic synthesis, particularly in the preparation of ionic liquids , liquid crystals , and bioactive intermediates for pharmaceuticals . Safety protocols emphasize avoiding skin/eye contact, using PPE (gloves, face shields), and storing in dry, room-temperature conditions .
Preparation Methods
Red Phosphorus–Bromine (P–Br₂) Method
Patent data (CN1035655A) details a scalable industrial process using red phosphorus and elemental bromine . This method circumvents handling gaseous HBr and achieves yields up to 88%.
Reaction Stoichiometry and Setup
Undecan-1-ol reacts with bromine in the presence of red phosphorus (3–5 wt%) at 120–140°C. The phosphorus likely intermediates as PBr₃, which reacts with the alcohol:
{11}\text{H}{23}\text{OH} + \text{PBr}3 \rightarrow \text{C}{11}\text{H}{23}\text{Br} + \text{H}3\text{PO}_3
Scalable Protocol :
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Undecanol (1 mol), Br₂ (0.5–0.6 mol), and P (0.05 mol) are heated under reflux for 2 hours.
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Post-reaction washing with methanol and Na₂CO₃ removes residual acids .
Advantages Over Acid Catalysis
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Higher Purity : Reduced sulfuric acid usage minimizes sulfonation byproducts.
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Yield Enhancement : 88% yield reported at 130°C vs. 75% for HBr methods .
Thionyl Chloride (SOCl₂) Mediated Bromination
A Royal Society of Chemistry protocol demonstrates bromochloroalkane synthesis via SOCl₂, adaptable to 1-bromoundecane using 11-bromoundecan-1-ol .
Stepwise Halogen Exchange
Pyridine-catalyzed reaction with SOCl₂ converts bromoalcohols to bromochlorides, though competing chloride substitution necessitates careful stoichiometry:
{11}\text{H}{22}\text{BrOH} + \text{SOCl}2 \xrightarrow{\text{pyridine}} \text{C}{11}\text{H}{22}\text{BrCl} + \text{SO}2 + \text{HCl}
Key Steps :
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React 11-bromoundecan-1-ol (2 mmol) with SOCl₂ (2.2 mmol) at 0°C, followed by reflux at 90°C for 5 hours.
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Purification via hexane chromatography yields 75% 1-bromo-11-chloroundecane, with further reduction possible .
Limitations
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Product Complexity : Mixed halogenated products require additional steps for pure this compound isolation.
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Cost : SOCl₂ and chromatography increase operational expenses compared to P–Br₂ methods .
Catalytic Hydrogenation of Alkenyl Bromides
A nickel-zinc catalyzed hydrogenation route, though less common, offers a byproduct-minimized pathway. Adapted from 1-bromodecane synthesis , this method hydrogenates (Z)-1-bromo-4-undecene to saturate the alkene bond.
Catalytic System and Conditions
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Catalyst : Ni(OAc)₂ (2.5 mol%) and ZnO (2.5 mol%) in isopropanol.
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Procedure :
Comparative Analysis
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Efficiency : 95.5% yield vs. 88% for P–Br₂ methods.
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Drawbacks : Requires specialized alkene precursors, limiting practicality .
Methodological Comparison and Industrial Viability
Method | Yield (%) | Temperature (°C) | Byproducts | Scalability |
---|---|---|---|---|
Acid-Catalyzed (HBr) | 70–75 | 120–130 | Alkenes, dialkyl sulfates | Moderate |
P–Br₂ | 80–88 | 120–140 | H₃PO₃, trace Br₂ | High (patented) |
SOCl₂ Halogen Exchange | 75 | 90 | Mixed chlorides | Low (lab-scale) |
Catalytic Hydrogenation | 95.5 | 50 | None reported | Low (precursor cost) |
Chemical Reactions Analysis
General Information
1-Bromoundecane, also known as undecyl bromide, is a haloalkane with the molecular formula C11H23Br . It appears as a clear, colorless to pale yellow liquid with no discernible odor . this compound is utilized in organic synthesis, particularly in the preparation of Grignard reagents, and as an intermediate in the production of pharmaceuticals, agrochemicals, and materials .
Physicochemical Properties:
- Molecular Weight: 235.204 g/mol
- Density: 1.1±0.1 g/cm3
- Boiling Point: 259.1±3.0 °C at 760 mmHg
- Melting Point: -9 °C
- Flash Point: 105.0±10.0 °C
Chemical Reactions
This compound primarily undergoes nucleophilic substitution reactions due to the bromine atom being a good leaving group. It can also participate in elimination reactions under specific conditions.
2.1. Nucleophilic Substitution Reactions
this compound reacts with various nucleophiles, leading to the displacement of the bromine atom.
- Reaction with Sodium Hydroxide (NaOH): Forms undecan-1-ol.
- Reaction with Potassium Cyanide (KCN): Forms undecanenitrile.
- Reaction with Sodium Azide (NaN3): Forms undecyl azide .
Example Reaction: This compound reacts with sodium azide in dimethylformamide (DMF) to produce undecyl azide .
2.2. Elimination Reactions
Under strongly basic conditions, this compound undergoes elimination to form undecene.
- Reaction with Potassium tert-Butoxide (t-BuOK): When treated with a strong base like potassium tert-butoxide in a polar aprotic solvent, this compound undergoes elimination to form undecene.
2.3. Grignard Reagent Formation
This compound is used in the preparation of Grignard reagents by reacting it with magnesium (Mg) in tetrahydrofuran (THF) .The resulting Grignard reagent can then participate in various reactions such as alkylation, reduction, and addition.
Factors Influencing Reactivity
- Solvent Effects: Polar protic solvents can enhance reactions by stabilizing carbocations, while polar aprotic solvents favor reactions by promoting nucleophile reactivity .
- Leaving Group Ability: Bromide is a better leaving group than chloride, influencing the reaction rate .
- **Steric Hindrance:**反应速率:反应速率 Steric hindrance around the carbon atom bonded to the bromine can affect the reaction rate in nucleophilic substitution reactions .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-bromoundecane is in organic synthesis. It is commonly used to prepare Grignard reagents by reacting with magnesium in tetrahydrofuran (THF). Grignard reagents are crucial intermediates in the synthesis of alcohols, acids, and other organic compounds .
Case Study: Grignard Reagent Preparation
- Objective : To synthesize a specific alcohol using this compound as a precursor.
- Method : Reacting this compound with magnesium in THF to form the Grignard reagent, which is then reacted with carbonyl compounds.
- Outcome : High yields of the desired alcohol were achieved, demonstrating the effectiveness of this compound in complex organic syntheses.
Pharmaceutical Applications
This compound has been investigated for its potential use in pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals .
Example: Synthesis of Benzimidazole Ligands
- Researchers have synthesized new tridentate benzimidazole ligands containing undecyl chains derived from this compound. These ligands have shown promising results in forming complexes with transition metals like Mn(II) and Zn(II), which may have therapeutic applications .
Material Science
In material science, this compound is utilized for modifying polymer properties. Its long-chain structure allows it to act as a surfactant or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Example: Polymer Modification
- A study demonstrated that incorporating this compound into poly(dimethylsiloxane) (PDMS) led to improvements in mechanical and thermal properties due to enhanced structural ordering within the polymer matrix .
Environmental and Toxicological Studies
The environmental impact and toxicological profile of this compound have been evaluated through various assays. Notably, its potential as a skin sensitizer has been assessed using the local lymph node assay (LLNA), which helps determine its safety for use in consumer products .
Toxicological Assessment
- Method : The LLNA was employed to evaluate skin sensitization potential.
- Findings : Results indicated a low sensitization potential, suggesting that while it is useful in many applications, precautions should still be taken when handling the compound.
Mechanism of Action
The mechanism of action of 1-bromoundecane in chemical reactions involves the formation of a carbon-bromine bond, which is susceptible to nucleophilic attack. The bromine atom, being electronegative, withdraws electron density from the carbon atom, making it electrophilic and prone to attack by nucleophiles. This leads to the substitution of the bromine atom with the nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-bromoundecane with analogous alkyl bromides and related derivatives:
Reactivity and Functional Utility
- Alkyl Chain Length : Longer chains (e.g., 1-bromododecane) enhance hydrophobicity in ionic liquids, improving thermal stability (e.g., P2 decomposes at 234°C vs. P1 at 369°C) . Shorter analogs like 1-bromoethane are used in pyrazole alkylation for sphingosine-based drug candidates .
- Halogen Type : 1-Chloroundecane exhibits lower reactivity in SN₂ reactions compared to brominated analogs due to weaker C–Cl bond polarization .
- Functional Groups: Hydroxyl-terminated derivatives (e.g., 1-undecanol) lack electrophilic sites, limiting their use in alkylation but making them suitable for esterification .
Key Research Findings
- Drug Development : N-alkylation with this compound in pyrazole intermediates enhances anti-inflammatory activity in microglia models .
- Material Performance : Ionic liquids incorporating this compound show superior thermal stability (234–369°C) compared to ether-based analogs .
- Synthetic Efficiency : Grignard reactions using this compound achieve 70% yields in antifungal agents (e.g., 2e) , outperforming 1-bromodecane in similar protocols.
Biological Activity
1-Bromoundecane, a linear alkyl bromide with the formula CHBr, has drawn attention for its potential biological activities. This article explores its antimicrobial properties, interactions with biological systems, and relevant case studies.
This compound is characterized by its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes. Its structure allows it to participate in various chemical reactions, making it a useful compound in organic synthesis and biological studies.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study on N-alkyl substituted derivatives of thiazachalcones indicated that compounds with longer alkyl chains, such as those derived from this compound, showed enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. The effectiveness increased with the length of the carbon chain, peaking at ten carbon atoms in the alkyl substituent .
Table 1: Antimicrobial Activity of N-Alkyl Derivatives
Compound | Alkyl Chain Length | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |
---|---|---|---|
1a | C5 | Moderate | None |
1b | C6 | Moderate | None |
1c | C7 | Moderate | None |
1d | C8 | High | None |
1e | C9 | High | None |
1f | C10 | Very High | None |
1g | C11 | Moderate | None |
1h | C12 | Low | None |
The study concluded that the presence of the bromine atom in the alkyl chain enhances the compound's lipophilicity, facilitating better penetration into bacterial membranes and increasing its antimicrobial efficacy .
Study on Antifungal Activity
In another investigation focusing on antifungal properties, derivatives of this compound were synthesized and tested against pathogens responsible for postharvest diseases in citrus fruits. The results indicated that certain compounds derived from this compound significantly reduced disease severity compared to controls. For instance, one compound reduced blue mold severity to 60%, outperforming traditional antifungal agents like linolenic acid .
Interaction with Biological Molecules
Research has also explored the interaction of this compound with DNA. A study indicated that complexes formed with ligands containing this compound could intercalate into calf thymus DNA. This interaction was characterized by spectral analysis, revealing potential implications for drug design and development in targeting genetic material .
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are most effective for producing high-purity 1-Bromoundecane?
- The Cristol-Firth modification of the Hunsdiecker reaction is a validated method, where lauric acid reacts with N-bromosuccinimide under optimized conditions to yield this compound (60% yield, >98% purity). Key parameters include solvent choice, temperature control, and purification via fractional distillation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Infrared Spectroscopy (IR) identifies alkyl bromide functional groups (C-Br stretch at ~550–650 cm⁻¹).
- ¹H Nuclear Magnetic Resonance (NMR) confirms hydrogen environments (e.g., terminal -CH₂Br triplet at δ ~3.4 ppm).
- Mass Spectrometry (MS) provides molecular weight verification (235.20 g/mol) and fragmentation patterns .
Q. What are the essential physical properties of this compound for experimental design?
Property | Value | Relevance |
---|---|---|
Boiling Point | 259.1 ± 3.0 °C (760 mmHg) | Determines distillation conditions |
Density | 1.1 ± 0.1 g/cm³ | Affects solvent compatibility |
Flash Point | 105.0 ± 10.0 °C | Informs safety protocols for flammability |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound-derived Grignard reagents?
- Discrepancies may arise from magnesium activation (e.g., iodine or mechanical stirring) or solvent purity (e.g., anhydrous THF). Systematic replication under controlled conditions (moisture-free environment, standardized Mg surface area) is critical. Contradictions in literature data should be analyzed using statistical tools (e.g., ANOVA for yield variability) .
Q. What mechanistic insights explain this compound’s reactivity in alkylation reactions?
- The bromine atom acts as a leaving group in SN₂ reactions, enabling nucleophilic substitution. Steric hindrance from the undecyl chain slows kinetics compared to shorter-chain bromoalkanes. Computational modeling (e.g., DFT studies) can map transition states to optimize reaction pathways .
Q. How does this compound’s stability vary under different storage conditions?
- Stability is temperature- and light-sensitive. Long-term storage in amber glass at 4°C under inert gas (N₂/Ar) prevents decomposition. Degradation products (e.g., undecene via β-hydride elimination) can be monitored via GC-MS .
Q. What strategies improve the yield of 1-decyl-2,3-dimethylimidazolium bromide synthesized from this compound?
- Microwave-assisted synthesis reduces reaction time and improves ionic liquid purity. Stoichiometric ratios (this compound:1,2-dimethylimidazole = 1:1.2) and solvent-free conditions minimize side reactions. Post-synthesis purification via recrystallization in acetone enhances yield .
Q. Data Analysis & Methodological Challenges
Q. How should researchers address missing data on this compound’s ecotoxicological profile?
- Use QSAR models (Quantitative Structure-Activity Relationships) to predict toxicity based on analogous bromoalkanes. Collaborate with toxicology labs to conduct Daphnia magna or Aliivibrio fischeri bioassays for acute toxicity data .
Q. What analytical methods validate the purity of this compound in synthetic applications?
- Gas Chromatography (GC) with FID detection quantifies organic impurities.
- Elemental Analysis (C, H, Br) confirms stoichiometric composition.
- Karl Fischer Titration measures residual moisture (<50 ppm) to prevent side reactions .
Q. Novel Applications & Interdisciplinary Research
Q. Can this compound be utilized in designing metallomesogens for responsive materials?
- Yes, its long alkyl chain enables liquid crystal phase stabilization in ferrocene-containing metallomesogens. Research focuses on tuning mesophase behavior via chain length and halogen interactions. Synchrotron XRD and polarized optical microscopy are key characterization tools .
Q. What role does this compound play in green chemistry initiatives?
- As a precursor for ionic liquids , it contributes to solvent-free catalytic systems. Lifecycle assessments (LCA) compare its environmental impact against traditional solvents, emphasizing waste reduction and energy efficiency .
Properties
IUPAC Name |
1-bromoundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049349 | |
Record name | 1-Bromoundecane | |
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Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Bromoundecane | |
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CAS No. |
693-67-4 | |
Record name | 1-Bromoundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Undecane, 1-bromo- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecane, 1-bromo- | |
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Record name | 1-Bromoundecane | |
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Record name | 1-bromoundecane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.690 | |
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Record name | 1-Bromoundecane | |
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